5'-AMP monohydrate

Vue d'ensemble

Description

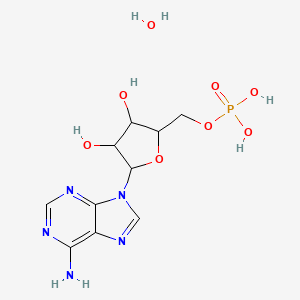

It is an ester of phosphoric acid and the nucleoside adenosine, consisting of a phosphate group, the sugar ribose, and the nucleobase adenine . This compound is a key component in the synthesis of RNA and is involved in energy transfer within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Adenosine monophosphate monohydrate typically involves the phosphorylation of adenosine. One common method is the enzymatic phosphorylation using adenosine kinase. Another approach is the chemical phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base .

Industrial Production Methods

Industrial production of 5’-Adenosine monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound through fermentation processes. The product is then extracted and purified to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Phosphorylation and Dephosphorylation

5'-AMP participates in energy transfer through reversible phosphorylation with adenosine diphosphate (ADP) and adenosine triphosphate (ATP):

This reaction maintains cellular ATP/ADP/AMP equilibrium during energy stress .

| Reaction Type | Catalyst | Equilibrium Shift | Biological Role |

|---|---|---|---|

| Phosphorylation | Adenylate kinase | Favors ATP under high energy demand | Restores ATP levels during catabolism |

Phosphonylation with Pyrophosphite

5'-AMP reacts with pyrophosphite [PPi(III)] to form PPi(III-V)-5'-AMP, a condensed phosphorus derivative. The reaction is accelerated by Mg²⁺ and peptides (e.g., G₂):

Key Findings :

-

Additive Effects :

-

Hydrolysis : The product undergoes acid/base-catalyzed hydrolysis, reversing the reaction .

Enzymatic Deamination to Inosine Monophosphate (IMP)

AMP deaminase catalyzes the hydrolysis of 5'-AMP’s amine group, producing IMP and ammonia:

Applications :

-

Used industrially to convert AMP to IMP in yeast extracts for flavor enhancement .

-

Critical in the purine nucleotide cycle for ammonia and uric acid production .

| Enzyme Source | Optimal pH | Reaction Rate | Industrial Use |

|---|---|---|---|

| Streptomyces murinus | 6.5–7.5 | 15 min (spectrophotometric assay) | Flavoring agent production |

Hydrolysis Reactions

5'-AMP undergoes hydrolysis under acidic or alkaline conditions:

Stability Data :

Role in Allosteric Regulation

5'-AMP activates AMP-activated protein kinase (AMPK) by binding to its γ-subunit, stabilizing its dephosphorylated (active) state:

Mechanistic Insights :

-

AMP:ATP ratio >1 triggers AMPK activation, inhibiting anabolism (e.g., lipid synthesis) and promoting catabolism (e.g., glycolysis) .

-

AMP binding induces conformational changes, enhancing phosphorylation by upstream kinases .

Degradation Pathways

In the purine nucleotide cycle , 5'-AMP is catabolized to uric acid:

This pathway is critical for nitrogen excretion and redox balance in mammals .

Applications De Recherche Scientifique

Biochemical Research Applications

5'-AMP monohydrate serves as a substrate in numerous biochemical assays:

- Energy Transfer Studies : It is essential for understanding metabolic pathways involving ATP synthesis and degradation.

- Cellular Signaling : 5'-AMP activates AMP-activated protein kinase (AMPK), which regulates energy homeostasis within cells .

Pharmaceutical Development

5'-AMP has shown potential in developing treatments for various conditions:

- Cardiovascular Diseases : It helps regulate blood flow and heart function, making it a candidate for therapies aimed at ischemic heart disease .

- Anti-inflammatory Agents : Research indicates that 5'-AMP can inhibit inflammatory responses, potentially offering therapeutic avenues for conditions like liver failure induced by LPS (lipopolysaccharides) .

Cell Culture Applications

In cell culture, 5'-AMP is frequently added to media to enhance cell viability and growth:

- Tissue Engineering : Its role in promoting cell proliferation makes it crucial for regenerative medicine applications .

- Neuroscience Research : Studies have shown that 5'-AMP can influence neurotransmitter release, providing insights into neurological disorders .

Diagnostic Tools

5'-AMP is utilized in diagnostic assays to measure enzyme activity related to nucleotide metabolism:

- Disease Detection : It aids in identifying conditions linked to metabolic dysfunctions by analyzing changes in enzyme levels .

Case Study 1: Protective Effects Against Hypoxia

A study demonstrated that 5'-AMP administration significantly increased survival rates in mice subjected to hypoxic conditions. Mice treated with 5'-AMP showed a survival rate of 93.3% after exposure to lethal doses of galactosamine and LPS, compared to only 33.3% in untreated controls. This suggests its potential as a protective agent against oxidative stress and organ failure during ischemic events .

Case Study 2: Anti-inflammatory Properties

In vitro experiments indicated that 5'-AMP treatment reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines exposed to LPS. This was attributed to its ability to inhibit NF-κB signaling pathways, highlighting its therapeutic potential in inflammatory diseases .

Mécanisme D'action

5’-Adenosine monophosphate monohydrate exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. When activated, AMPK promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP. This regulation helps maintain energy balance within the cell .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.

Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

Inosine monophosphate (IMP): Formed by the deamination of 5’-Adenosine monophosphate and plays a role in purine metabolism.

Uniqueness

5’-Adenosine monophosphate monohydrate is unique in its ability to activate AMP-activated protein kinase, which is crucial for maintaining cellular energy balance. Unlike ADP and ATP, which are primarily involved in energy transfer, 5’-Adenosine monophosphate monohydrate has a regulatory role in cellular metabolism .

Activité Biologique

5'-Adenosine monophosphate (5'-AMP) monohydrate is a nucleotide that plays a crucial role in various biological processes, particularly in cellular energy metabolism and signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5'-AMP consists of three components: a phosphate group, the sugar ribose, and the nucleobase adenine. Its chemical formula is C10H13N5O7P, with a CAS number of 18422-05-4. It is soluble in water and can form a clear to slightly hazy solution when mixed with mild alkali .

1. Role in Energy Metabolism

5'-AMP is integral to the regulation of energy homeostasis within cells. It serves as a precursor for adenosine triphosphate (ATP) and adenosine diphosphate (ADP), thus participating in energy transfer processes. The enzyme AMP-activated protein kinase (AMPK) is activated by AMP levels, which signal low energy states within the cell . AMPK activation leads to:

- Inhibition of anabolic processes : Reducing energy-consuming pathways.

- Activation of catabolic processes : Enhancing ATP production through the breakdown of glucose and fatty acids .

2. Inflammatory Response Modulation

Research indicates that 5'-AMP monohydrate can modulate inflammatory responses by acting as an agonist for adenosine A1 receptors. It significantly reduces the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophage cells. The maximum inhibition occurs at concentrations around 400 μM . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Hepatic Protection in Mice

In a study involving C57BL/6J mice, treatment with this compound resulted in improved survival rates during liver injury assessments. Mice treated with 5'-AMP showed a survival rate of 100% at 8 hours post-treatment compared to only 60% for the control group. Furthermore, serum levels of liver enzymes such as AST and ALT were significantly lower in the treatment group, indicating reduced liver damage .

Case Study 2: Inflammation Reduction

Another study demonstrated that administration of this compound led to a significant decrease in inflammatory markers in RAW264.7 cells. The dose-dependent response showed that higher concentrations effectively inhibited pro-inflammatory gene expression, suggesting its potential use in managing inflammatory diseases .

Propriétés

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.